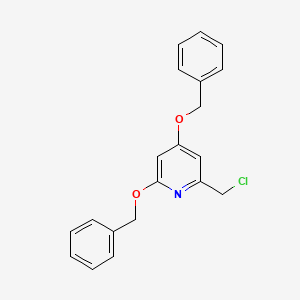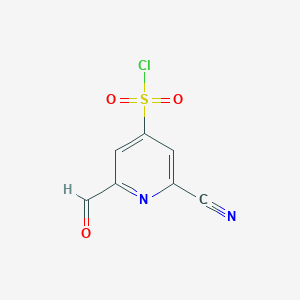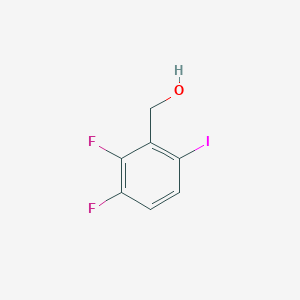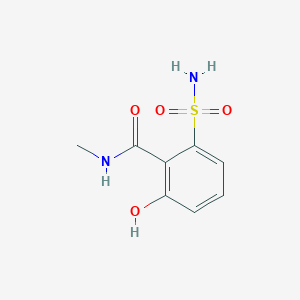
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and a chloromethyl group at the 6 position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative that has suitable substituents at the 2 and 4 positions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Chloromethylation: The chloromethyl group is introduced at the 6 position using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Benzyloxy groups converted to aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to interact with biological targets.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine depends on its application:
In Organic Synthesis: Acts as a building block for the construction of more complex molecules.
In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxy-6-(chloromethyl)pyridine: Similar structure but with methoxy groups instead of benzyloxy groups.
2,4-Dibenzyloxy-6-methylpyridine: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine is unique due to the presence of both benzyloxy and chloromethyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C20H18ClNO2 |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4,6-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C20H18ClNO2/c21-13-18-11-19(23-14-16-7-3-1-4-8-16)12-20(22-18)24-15-17-9-5-2-6-10-17/h1-12H,13-15H2 |
Clave InChI |
SCBVKCXYAXHPAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)OCC3=CC=CC=C3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)









![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)
![N-[9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide](/img/structure/B14852297.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)
